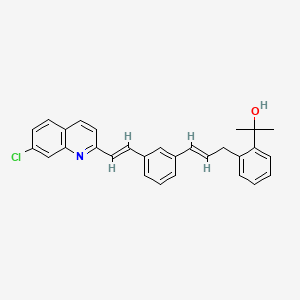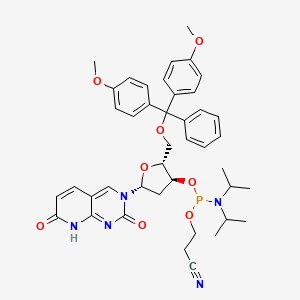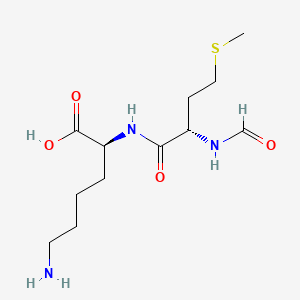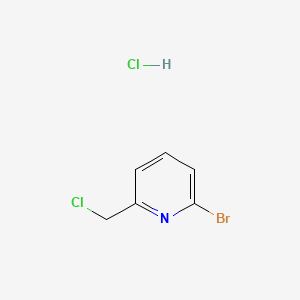![molecular formula C32H40N2O6 B575948 [(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate CAS No. 170744-22-6](/img/structure/B575948.png)
[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate” is a complex organic molecule characterized by its multiple functional groups, including ester, amide, and aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Core Structure: The initial step involves the preparation of the core structure, which includes the butan-2-yl backbone. This can be achieved through aldol condensation or Michael addition reactions.
Introduction of Functional Groups: The next steps involve the introduction of the tert-butylbenzoyl and prop-2-enylamino groups. This can be done through esterification and amidation reactions, respectively.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete molecule. This step may require the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be employed to make the process more sustainable.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enylamino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities, potentially converting them to alcohols and amines, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the prop-2-enylamino groups can lead to the formation of oxo derivatives.
Reduction: Reduction of the ester and amide groups can yield alcohols and amines.
Substitution: Substitution reactions on the aromatic rings can introduce various functional groups, such as nitro, sulfonic acid, or halogens.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of amide and ester groups suggests that it could interact with biological molecules, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests that it could act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of “[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate” would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- [(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] benzoate
- [(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-methylbenzoate
Uniqueness
The uniqueness of “[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate” lies in its specific combination of functional groups and stereochemistry. The presence of tert-butyl groups on both the benzoyl and benzoate moieties provides steric hindrance, which can influence its reactivity and interactions with other molecules. Additionally, the (2S,3S) configuration adds a level of stereochemical complexity that can affect its biological activity and selectivity.
属性
IUPAC Name |
[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O6/c1-9-19-33-27(35)25(39-29(37)21-11-15-23(16-12-21)31(3,4)5)26(28(36)34-20-10-2)40-30(38)22-13-17-24(18-14-22)32(6,7)8/h9-18,25-26H,1-2,19-20H2,3-8H3,(H,33,35)(H,34,36)/t25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEPSNAJKGQLFQ-UIOOFZCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C(C(=O)NCC=C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)NCC=C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-chloro-4-[3-chloro-4-[[1-(5-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(5-chloro-2-methylphenyl)-3-oxobutanamide](/img/structure/B575877.png)

![Bicyclo[2.2.1]hept-2-ene-2,3-dicarbaldehyde](/img/structure/B575883.png)


